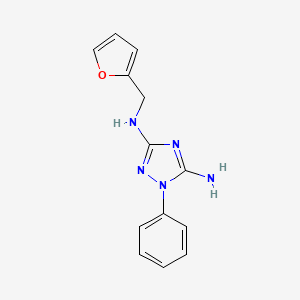
N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine, also known as FPhT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in key cellular processes, such as DNA replication and protein synthesis. N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the activity of enzymes such as ribonucleotide reductase and thymidylate synthase, which are essential for cancer cell proliferation.
Biochemical and Physiological Effects:
N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine is its potential as a versatile tool for scientific research in various fields. However, there are also some limitations to the use of N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine, including further studies on its potential applications as an anticancer, antifungal, and antibacterial agent. Future research may also focus on the development of new synthetic methods for N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine and the investigation of its potential use in materials science and other fields. Additionally, further studies may be needed to fully understand the mechanism of action of N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine and its potential side effects.
Synthesis Methods
N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine can be synthesized through a multistep process involving the reaction of 2-furylacetonitrile with hydrazine hydrate, followed by the reaction of the resulting intermediate with phenylhydrazine and ammonium acetate. The final product is obtained through recrystallization and purification using various techniques.
Scientific Research Applications
N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has shown promising results as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has also been studied for its potential use as an antifungal and antibacterial agent.
properties
IUPAC Name |
3-N-(furan-2-ylmethyl)-1-phenyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c14-12-16-13(15-9-11-7-4-8-19-11)17-18(12)10-5-2-1-3-6-10/h1-8H,9H2,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVUNHHYVGAWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NCC3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide](/img/structure/B5716854.png)
![diethyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5716873.png)
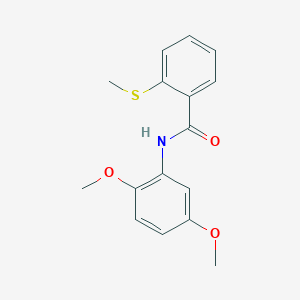
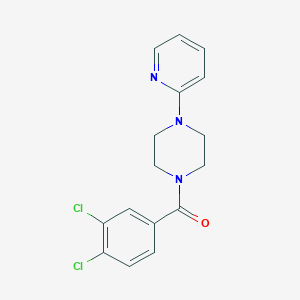

![4-amino-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5716920.png)
![{4-[(3,4-dichlorobenzoyl)amino]phenyl}acetic acid](/img/structure/B5716922.png)
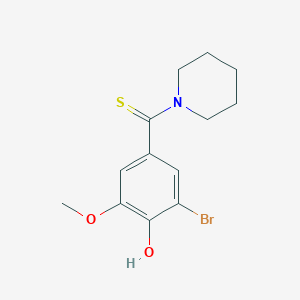
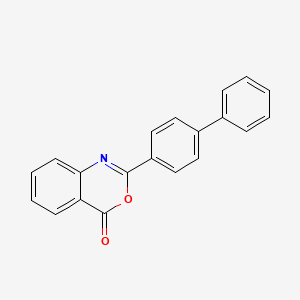


![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5716943.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5716953.png)
![6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5716960.png)